

An In-Depth Technical Guide to C18-PEG4-Azide: Properties, Applications, and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and nanotechnology. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The unique structure of C18-PEG4-Azide, featuring a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, makes it an invaluable tool for researchers developing targeted therapeutics and advanced drug delivery systems.

Core Properties of C18-PEG4-Azide

C18-PEG4-Azide is a hybrid linker molecule designed for specific chemical conjugations.[1][2] Its structure consists of three key components: a C18 stearyl tail, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This amphipathic nature is central to its utility, particularly in the formulation of lipid-based nanoparticles.



Property	Value	Source(s)
CAS Number	1807539-11-2	[1][3][4]
Molecular Weight	471.7 g/mol (also cited as 471.72 g/mol)	
Molecular Formula	C26H53N3O4	_
Purity	Typically ≥95%	
Appearance	Varies (often a solid or oil)	_
Storage	Recommended at -20°C	_

Key Applications in Research and Drug Development

The primary application of **C18-PEG4-Azide** lies in the surface functionalization of lipid nanoparticles (LNPs), liposomes, and other nanocarriers. The hydrophobic C18 tail serves as an anchor, embedding itself within the lipid bilayer of the nanoparticle. The hydrophilic PEG4 spacer extends outwards, providing a "stealth" layer that can help reduce nonspecific protein binding and prolong circulation times in vivo. The terminal azide group is a chemical handle for "click chemistry," a highly efficient and specific bioconjugation reaction.

This allows for the covalent attachment of various molecules to the surface of the nanoparticle, including:

- Targeting Ligands: Antibodies, peptides, or small molecules that direct the nanoparticle to specific cells or tissues.
- Imaging Agents: Fluorescent dyes or contrast agents for tracking the nanoparticles in vitro and in vivo.
- Therapeutic Payloads: Attaching drugs or other therapeutic agents to the exterior of the carrier.



The C18 length of the alkyl chain is particularly important for stable anchoring within the lipid membrane of nanoparticles, which influences their in vivo fate.

Experimental Protocols Formulation of Azide-Functionalized Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles with a surface-exposed azide group using **C18-PEG4-Azide**.

Materials:

- Ionizable lipid (e.g., DLin-MC3-DMA)
- Helper lipid (e.g., DSPC)
- Cholesterol
- C18-PEG4-Azide
- · mRNA or siRNA cargo
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)
- Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

- Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and **C18-PEG4-Azide** at a desired molar ratio (e.g., 50:10:38.5:1.5).
- Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the nucleic acid cargo in a citrate buffer.

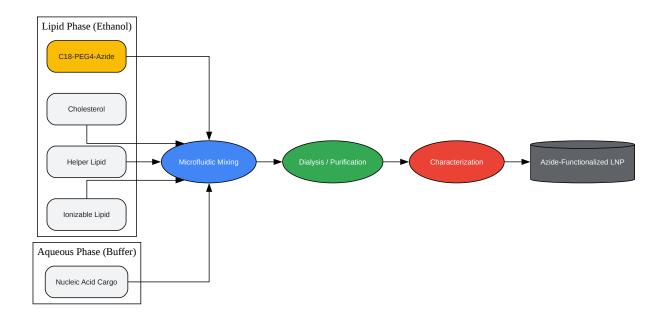




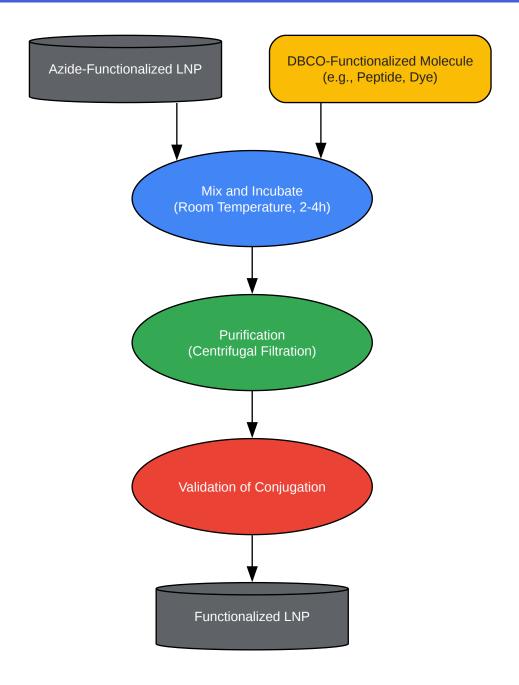


- Nanoparticle Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase at a specific flow rate ratio (e.g., 1:3).
- Dialysis/Purification: Dialyze the resulting nanoparticle suspension against PBS to remove ethanol and non-encapsulated nucleic acids.
- Characterization: Characterize the azide-functionalized LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

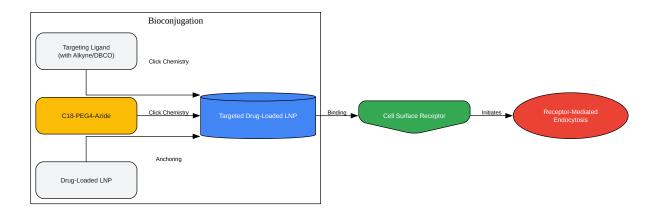












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